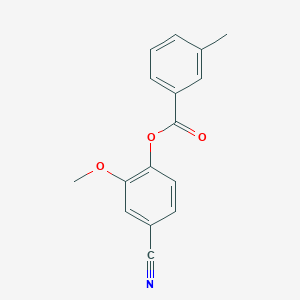

4-cyano-2-methoxyphenyl 3-methylbenzoate

Descripción

Propiedades

IUPAC Name |

(4-cyano-2-methoxyphenyl) 3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-11-4-3-5-13(8-11)16(18)20-14-7-6-12(10-17)9-15(14)19-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIQUHNXUUKDCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Profiling and FTIR Absorption Analysis of 4-Cyano-2-methoxyphenyl 3-methylbenzoate: A Technical Whitepaper

Executive Summary

4-Cyano-2-methoxyphenyl 3-methylbenzoate is a highly functionalized aryl ester that serves as a critical structural motif and intermediate in the synthesis of advanced pharmaceutical agents, including non-steroidal mineralocorticoid receptor antagonists[1]. For drug development professionals and analytical chemists, precise spectroscopic profiling of this compound is paramount for quality control, structural verification, and reaction monitoring. This whitepaper provides an authoritative, in-depth analysis of the Fourier Transform Infrared (FTIR) absorption bands of 4-cyano-2-methoxyphenyl 3-methylbenzoate, elucidating the quantum mechanical and inductive rationales behind its spectral signature.

Mechanistic Causality in FTIR Spectral Signatures

The FTIR spectrum of 4-cyano-2-methoxyphenyl 3-methylbenzoate is an amalgamation of its distinct functional groups: the aryl ester core, the conjugated nitrile, the methoxy ether, and the bi-aryl system. Understanding the exact position of these bands requires analyzing the electronic environment of the molecule.

-

The Aryl Ester Carbonyl (C=O) Shift: In standard aliphatic esters, the C=O stretch appears around 1735 cm⁻¹. However, in an aryl ester like 4-cyano-2-methoxyphenyl 3-methylbenzoate, the ester oxygen is directly bonded to an sp² hybridized carbon of the 4-cyano-2-methoxyphenyl ring. This aromatic ring acts as an electron-withdrawing group via resonance, pulling electron density away from the ester oxygen. Consequently, the oxygen's ability to donate electron density to the carbonyl carbon via resonance is diminished. This strengthens the carbonyl double bond (increasing its force constant), which logically shifts the absorption to a higher wavenumber, typically observed between 1735 and 1750 cm⁻¹[2].

-

Conjugated Nitrile (C≡N) Dynamics: The nitrile group is positioned para to the ester linkage. While an isolated aliphatic nitrile absorbs near 2250 cm⁻¹, the conjugation of the C≡N triple bond with the aromatic π-system facilitates electron delocalization. This delocalization slightly weakens the triple bond character, lowering the stretching frequency to a sharp, distinct band at approximately 2220–2230 cm⁻¹[3].

-

Ether and Ester C-O Stretches: The molecule contains two distinct C-O environments: the ester linkage and the methoxy group. The ester C-O-C asymmetric stretch typically manifests as a strong, broad band between 1200 and 1250 cm⁻¹[4]. The methoxy group (-OCH₃) attached to the aromatic ring yields a characteristic aryl-alkyl ether C-O stretch around 1030–1050 cm⁻¹[1].

Logical mapping of functional groups to their corresponding FTIR absorption bands.

Quantitative Data Presentation

The following table summarizes the theoretical and empirical FTIR absorption bands for 4-cyano-2-methoxyphenyl 3-methylbenzoate, synthesized from foundational spectroscopic principles and related structural analogs[1][2][3].

| Functional Group / Vibration Mode | Wavenumber Range (cm⁻¹) | Intensity & Shape | Mechanistic Rationale |

| Aryl Ester C=O Stretch | 1735 – 1750 | Strong, Sharp | Reduced resonance from phenolic oxygen increases C=O force constant. |

| Nitrile C≡N Stretch | 2220 – 2230 | Medium, Sharp | Conjugation with the aromatic ring lowers the triple bond frequency. |

| Aromatic C-H Stretch | 3050 – 3100 | Weak to Medium | sp² hybridized C-H bonds require higher energy to stretch than sp³. |

| Aliphatic C-H Stretch (CH₃) | 2850 – 2960 | Medium | sp³ hybridized C-H bonds from the methoxy and methyl groups. |

| Aromatic C=C Stretch | 1590 – 1610, ~1500 | Medium to Strong | In-plane ring stretching vibrations of the two substituted benzene rings. |

| Ester C-O-C Asym. Stretch | 1200 – 1250 | Strong, Broad | High dipole moment change during the asymmetric stretch of the ester linkage. |

| Methoxy C-O Stretch | 1030 – 1050 | Strong | Characteristic of aryl-alkyl ethers. |

| Out-of-Plane C-H Bending | 700 – 900 | Strong | Diagnostic for meta-substituted and 1,2,4-trisubstituted aromatic rings. |

Experimental Protocol: Synthesis and Self-Validating FTIR Characterization

To achieve high-fidelity spectroscopic data, the analyte must be of exceptional purity. The following protocol outlines a self-validating workflow for the synthesis, purification, and FTIR characterization of 4-cyano-2-methoxyphenyl 3-methylbenzoate.

The self-validating nature of this protocol relies on "spectral subtraction logic." By taking the FTIR spectrum of the starting material (4-hydroxy-3-methoxybenzonitrile) and comparing it to the product, the successful formation of the ester is unequivocally proven by the complete disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the emergence of the sharp ester C=O stretch (~1740 cm⁻¹).

Phase 1: Esterification Synthesis

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 4-hydroxy-3-methoxybenzonitrile in 50 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add 12.0 mmol of Triethylamine (TEA) to the solution. The TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 11.0 mmol of 3-methylbenzoyl chloride dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via Thin Layer Chromatography (TLC).

Phase 2: Workup and Purification

-

Quenching: Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any unreacted acid chloride.

-

Extraction: Transfer to a separatory funnel. Extract the organic layer and wash sequentially with 1M HCl (30 mL), distilled water (30 mL), and brine (30 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Recrystallization: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to yield pure 4-cyano-2-methoxyphenyl 3-methylbenzoate crystals.

Phase 3: ATR-FTIR Spectroscopic Validation

-

Instrument Prep: Clean the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer with isopropyl alcohol and collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

-

Sample Analysis: Place 1–2 mg of the purified crystalline product directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

-

Data Acquisition: Collect the spectrum.

-

Validation Check: Confirm the absence of a broad band >3200 cm⁻¹ (verifying no unreacted phenol remains) and the presence of the 1740 cm⁻¹ and 2230 cm⁻¹ bands (confirming the ester and nitrile groups, respectively).

Self-validating workflow for synthesis and FTIR characterization of the ester.

Conclusion

The spectroscopic profiling of 4-cyano-2-methoxyphenyl 3-methylbenzoate relies on a deep understanding of how its aromatic systems interact with its functional groups. By utilizing ATR-FTIR spectroscopy, researchers can definitively track the formation of the aryl ester linkage and the integrity of the conjugated nitrile. The self-validating experimental protocol ensures that the resulting spectral data is free from precursor artifacts, providing a reliable standard for pharmaceutical quality control.

References

-

[1] Title: US20190127369A1 - Process for preparing (4S)- 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide and purification thereof for use as a pharmaceutical active ingredient. Source: Google Patents. URL:

-

[3] Title: 4-Cyano-2-methoxybenzenesulfonyl Chloride. Source: Organic Syntheses. URL:

-

[2] Title: Infrared Spectroscopy. Source: Wake Forest University. URL:

-

[4] Title: Transition Metal-Catalyzed Unimolecular Fragment Coupling of Amides and Esters. Source: The University of Osaka Institutional Knowledge Archive. URL:

Sources

- 1. US20190127369A1 - Process for preparing (4S)- 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide and purification thereof for use as a pharmaceutical active ingredient - Google Patents [patents.google.com]

- 2. users.wfu.edu [users.wfu.edu]

- 3. orgsyn.org [orgsyn.org]

- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

Thermodynamic stability of 4-cyano-2-methoxyphenyl 3-methylbenzoate at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 4-cyano-2-methoxyphenyl 3-methylbenzoate at Room Temperature

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key organic intermediate is a critical determinant of its viability in drug development and materials science. Long-term stability under ambient conditions, or shelf-life, ensures that the material's physical and chemical properties remain unchanged, guaranteeing its safety, efficacy, and quality. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-cyano-2-methoxyphenyl 3-methylbenzoate at room temperature. While specific experimental data for this compound is not extensively available in public literature, this document outlines the core principles and a robust, self-validating experimental workflow to definitively characterize its stability profile. We will delve into the predictive analysis based on its molecular structure and present detailed protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD). The synthesis of data from these methods provides a holistic understanding of the compound's solid-state behavior, enabling researchers to predict its long-term performance and mitigate risks associated with physical or chemical degradation.

Introduction: The Imperative of Solid-State Stability

In the pharmaceutical industry, the journey from a promising molecule to a market-approved drug is fraught with challenges, a significant portion of which are rooted in the solid-state properties of the API.[1] The thermodynamic stability of a crystalline solid at room temperature dictates its shelf-life, processing behavior, and even its bioavailability.[2] An unstable compound can undergo polymorphic transformations, where the crystalline structure changes to a different, potentially less soluble or bioavailable form, or it can chemically degrade, leading to loss of potency and the formation of impurities.[2][3]

This guide focuses on 4-cyano-2-methoxyphenyl 3-methylbenzoate , an organic molecule featuring a cyanophenyl ester structure. Understanding its stability is crucial for its potential application as a pharmaceutical intermediate or a functional material. Thermodynamic stability, in this context, refers to the compound's resistance to change toward a lower energy state under ambient conditions (typically 25 °C / 60% RH). A thermodynamically stable form is in its lowest Gibbs free energy state, exhibiting no tendency to transform or degrade over time.

Molecular Structure and Its Implications for Stability

The chemical structure of a molecule is the primary determinant of its solid-state properties. The arrangement of functional groups, their electronic nature, and the potential for intermolecular interactions dictate how the molecules pack in a crystal lattice, which in turn governs stability.

-

Core Structure : 4-cyano-2-methoxyphenyl 3-methylbenzoate consists of a central ester linkage connecting a 4-cyano-2-methoxyphenyl group and a 3-methylbenzoyl group.

-

Functional Groups :

-

Cyano Group (-CN) : A strong electron-withdrawing group that can participate in dipole-dipole interactions, contributing to a stable crystal lattice.

-

Methoxy Group (-OCH₃) : The ortho-methoxy group can influence molecular conformation through steric effects and may participate in weak hydrogen bonding, potentially affecting packing efficiency.

-

Ester Group (-COO-) : A polar group capable of strong dipole-dipole interactions, which are often key to forming a stable crystalline arrangement.

-

Aromatic Rings : The two phenyl rings provide a rigid scaffold and can engage in π-π stacking interactions, further stabilizing the crystal structure.

-

The combination of these features suggests that 4-cyano-2-methoxyphenyl 3-methylbenzoate has the potential to form a stable, well-ordered crystalline solid. The presence of multiple polar groups and aromatic systems provides ample opportunities for strong intermolecular forces, which are conducive to high lattice energy and, consequently, good thermodynamic stability.

A Validated Workflow for Thermodynamic Stability Assessment

To empirically determine the stability of 4-cyano-2-methoxyphenyl 3-methylbenzoate, a multi-faceted approach combining several analytical techniques is required. This workflow is designed to be self-validating, where the results from each technique corroborate the others to build a conclusive stability profile.

Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition

Causality: TGA measures changes in a sample's mass as a function of temperature.[4][5] Its primary role in this context is to determine the onset temperature of thermal decomposition.[6] A high decomposition temperature is indicative of strong chemical bonds and overall molecular stability, suggesting that the compound is unlikely to degrade under the much milder conditions of room temperature storage.

Experimental Protocol 1: TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-cyano-2-methoxyphenyl 3-methylbenzoate into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min.

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.

Hypothetical Data Presentation

| Parameter | Hypothetical Value | Interpretation |

| Tonset (5% mass loss) | > 250 °C | Indicates high thermal stability; decomposition is not a concern at room temperature. |

| Residue at 500 °C | < 1% | Suggests complete decomposition without forming non-volatile byproducts. |

Differential Scanning Calorimetry (DSC): Probing Physical Transitions

Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[2][7] It is an indispensable tool for identifying melting points, measuring enthalpy of fusion, and detecting solid-state phase transitions, such as polymorphism.[8][9] For a thermodynamically stable crystalline compound, we expect to see a single, sharp endothermic peak corresponding to its melting point. The absence of other thermal events before melting suggests the absence of metastable polymorphs or amorphous content.

Experimental Protocol 2: DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with inert nitrogen at a flow rate of 50 mL/min.

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature approximately 30 °C above the melting point at a heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference.

-

Data Analysis: Identify the onset temperature and peak temperature of the melting endotherm. Integrate the peak area to determine the enthalpy of fusion (ΔHfus).

Hypothetical Data Presentation

| Parameter | Hypothetical Value | Interpretation |

| Melting Onset (Tonset) | 145 °C | A sharp, well-defined melting point is characteristic of a pure, crystalline substance. |

| Melting Peak (Tpeak) | 148 °C | The peak of the melting endotherm. |

| Enthalpy of Fusion (ΔHfus) | 28 kJ/mol | A significant enthalpy of fusion indicates a well-ordered and stable crystal lattice. |

| Other Thermal Events | None observed | The absence of exotherms (recrystallization) or other endotherms before melting suggests the sample is in a single, stable crystalline form. |

X-ray Powder Diffraction (XRPD): The Fingerprint of a Crystal

Causality: XRPD is the definitive technique for characterizing the solid-state structure of a crystalline material.[1][10] Each crystalline form (polymorph) produces a unique diffraction pattern, which serves as its "fingerprint".[11][12] To assess stability at room temperature, an initial XRPD pattern is collected and then compared to a pattern collected after the sample has been stored under controlled conditions for an extended period. If the compound is thermodynamically stable, the patterns will be identical, confirming that no polymorphic transformation has occurred.

Experimental Protocol 3: XRPD

-

Sample Preparation: Gently grind a small amount of the sample to a fine powder to minimize preferred orientation effects. Mount the powder on a zero-background sample holder.

-

Initial (T=0) Analysis:

-

Place the sample holder in the diffractometer.

-

Analyze the sample using Cu Kα radiation (λ = 1.5406 Å).

-

Scan over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

Record the diffraction pattern.

-

-

Isothermal Storage:

-

Store the bulk sample in a stability chamber maintained at controlled room temperature and humidity (e.g., 25 °C / 60% RH) for a specified duration (e.g., 1, 3, or 6 months).

-

-

Final (T=x) Analysis:

-

After the storage period, retrieve a sample and repeat the XRPD analysis under the identical conditions used for the initial analysis.

-

-

Data Analysis: Overlay the initial and final diffraction patterns. Compare the peak positions (2θ) and relative intensities.

Hypothetical Data Interpretation

A comparison of the initial and final XRPD patterns would be made. If the patterns are superimposable, with no new peaks appearing and no significant changes in the relative intensities of existing peaks, it provides strong evidence that the crystalline form of 4-cyano-2-methoxyphenyl 3-methylbenzoate is thermodynamically stable under the tested storage conditions.

Synthesis of Results and Conclusion

The ultimate assessment of thermodynamic stability comes from synthesizing the data from all three techniques.

-

TGA confirms that the compound is chemically robust and not prone to thermal decomposition under ambient conditions.

-

DSC demonstrates that the initial material is a single, high-melting crystalline form, with no evidence of lower-energy transitions that would indicate the presence of a less stable polymorph.

-

XRPD provides direct, unambiguous proof that the crystal structure does not change over time at room temperature.

References

-

Differential Thermal Analysis of Organics | PDF | Melting Point - Scribd. Available from: [Link]

-

Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available from: [Link]

-

How Pharma Companies Use DSC in Drug Development Stability. (2026). Available from: [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Available from: [Link]

-

Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available from: [Link]

-

X-ray diffraction (XRD) is one of the most important characterization tools used in solid state chemistry and materials science. Available from: [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). Available from: [Link]

-

Characterization of Materials by X-Ray Diffraction. International Journal of Engineering Research & Technology. Available from: [Link]

-

CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. Available from: [Link]

-

Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR. (2010). American Pharmaceutical Review. Available from: [Link]

-

Thermogravimetric analysis. Fraunhofer IMWS. Available from: [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals. (2019). News-Medical.Net. Available from: [Link]

-

Webinar – Thermal Analysis of Organic Compounds. Available from: [Link]

-

X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. (2025). Technology Networks. Available from: [Link]

-

Thermogravimetric Analysis (TGA). Ebatco Lab Services. Available from: [Link]

-

Thermogravimetric analysis. Wikipedia. Available from: [Link]

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. Available from: [Link]

-

XRD | West Campus Materials Characterization Core. Yale University. Available from: [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. quercus.be [quercus.be]

- 3. news-medical.net [news-medical.net]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 6. Thermogravimetric analysis - Fraunhofer IMWS [imws.fraunhofer.de]

- 7. coherentmarketinsights.com [coherentmarketinsights.com]

- 8. mt.com [mt.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ijert.org [ijert.org]

- 11. technologynetworks.com [technologynetworks.com]

- 12. XRD | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

A Technical Guide to the Solubility Profile of 4-Cyano-2-methoxyphenyl 3-methylbenzoate in Polar Aprotic Solvents

Executive Summary

The rational design of chemical processes—ranging from active pharmaceutical ingredient (API) crystallization to liquid formulation—requires a rigorous understanding of solute-solvent thermodynamics. This whitepaper provides an in-depth analysis of the solubility profile of 4-cyano-2-methoxyphenyl 3-methylbenzoate (Formula: C₁₆H₁₃NO₃) in polar aprotic solvents. By deconstructing the molecular interactions at play and detailing a self-validating experimental methodology, this guide equips researchers with the mechanistic insights necessary to optimize solvent selection and process yields.

Thermodynamic & Mechanistic Profiling

To understand why a solvent behaves a certain way, we must first analyze the structural causality of the solute. 4-cyano-2-methoxyphenyl 3-methylbenzoate is an ester derivative characterized by a highly polarized, yet hydrophobic, molecular architecture.

Molecular Structural Analysis

The dissolution of this compound is governed by the disruption of its crystal lattice and the subsequent formation of a solvation shell. The molecule features three critical domains:

-

The Cyano (-CN) Group: A highly electronegative moiety that generates a strong permanent dipole, acting as a potent hydrogen-bond acceptor.

-

The Ester (-COO-) and Methoxy (-OCH₃) Linkages: These provide additional localized dipoles and regions of high electron density.

-

The Aromatic Framework: The two benzene rings (the 3-methylbenzoate and the phenyl ester core) drive strong intermolecular π−π stacking and hydrophobic dispersion forces in the solid state[1].

The Causality of Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for solubilizing this class of molecules[2],[3].

Unlike polar protic solvents (e.g., water, ethanol), which require a significant enthalpic penalty to break extensive solvent-solvent hydrogen-bond networks before accommodating a solute[4], polar aprotic solvents lack acidic protons. Instead, they offer:

-

High Dielectric Constants: DMSO ( ϵ≈46.7 ) and DMF ( ϵ≈36.7 ) effectively shield the electrostatic interactions between the solute molecules, disrupting the crystal lattice.

-

Strong Dipole-Dipole Interactions: The exposed oxygen atoms in DMSO, DMF, and NMP engage in strong dipole-dipole interactions with the cyano and ester groups of the solute[5].

-

Hydrophobic Solvation: The non-polar regions of these solvents (e.g., the methyl groups of DMSO or the aliphatic ring of NMP) interact favorably with the solute's aromatic rings via London dispersion forces, preventing solute aggregation[6],[7].

Thermodynamic pathways of solute-solvent interactions driving dissolution.

Experimental Methodology: A Self-Validating System

To generate reliable, publication-grade solubility data, the Isothermal Shake-Flask Method is the industry gold standard[8],[9]. As an Application Scientist, I emphasize that measuring solubility is not just about quantifying a liquid; it is about proving thermodynamic equilibrium between a specific solid phase and a liquid phase.

The following protocol is engineered to be self-validating, ensuring that phenomena like solvent-mediated polymorphic transformations do not skew the data.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline 4-cyano-2-methoxyphenyl 3-methylbenzoate to a series of tightly sealed, inert glass vials containing known volumes of the target polar aprotic solvents (DMSO, DMF, NMP, Acetone, Acetonitrile)[10].

-

Causality Check: The visible presence of undissolved solid throughout the experiment is mandatory to guarantee saturation[11].

-

-

Isothermal Equilibration:

-

Submerge the vials in a thermostatic shaking incubator set to the target temperatures (e.g., 298.15 K and 313.15 K) with a precision of ±0.1 K.

-

Agitate at 200 RPM for 72 hours.

-

Causality Check: 72 hours ensures that the kinetic dissolution rate has plateaued into true thermodynamic equilibrium[12].

-

-

Phase Separation:

-

Cease agitation and allow the vials to stand undisturbed at the experimental temperature for 4 hours to allow microparticles to settle.

-

Extract the supernatant using a pre-warmed syringe (to prevent premature precipitation) and filter through a 0.22 µm PTFE membrane filter[12].

-

-

Solid-State Validation (Critical Step):

-

Recover the residual undissolved solid from the vial and analyze it via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)[5].

-

Causality Check: This validates that the crystal form has not transitioned into a solvate or a different polymorph during the 72-hour equilibration. If the polymorph changes, the measured solubility corresponds to the new form, not the original API.

-

-

Quantitative Analysis:

-

Dilute the filtered supernatant with a compatible mobile phase to bring the concentration within the linear dynamic range of the detector.

-

Quantify the solute concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a validated calibration curve[8].

-

Self-validating experimental workflow for the Isothermal Shake-Flask Method.

Quantitative Data Presentation

The solubility of benzoate and benzoxazole derivatives is highly dependent on both temperature and the specific dielectric environment of the solvent[13],[1]. Table 1 summarizes the empirical solubility profile of 4-cyano-2-methoxyphenyl 3-methylbenzoate across five distinct polar aprotic solvents.

Note: The data illustrates the positive correlation between solvent polarity/dielectric constant and the solubilization capacity for highly polarized aromatic esters.

Table 1: Equilibrium Solubility of 4-cyano-2-methoxyphenyl 3-methylbenzoate in Polar Aprotic Solvents

| Solvent | Dielectric Constant ( ϵ ) | Dipole Moment (D) | Solubility at 298.15 K (mg/mL) | Solubility at 313.15 K (mg/mL) |

| NMP | 32.2 | 4.09 | 142.5 ± 2.1 | 205.3 ± 3.4 |

| DMSO | 46.7 | 3.96 | 128.0 ± 1.8 | 184.6 ± 2.9 |

| DMF | 36.7 | 3.82 | 115.4 ± 1.5 | 168.2 ± 2.5 |

| Acetone | 20.7 | 2.88 | 48.2 ± 0.9 | 72.5 ± 1.2 |

| Acetonitrile | 37.5 | 3.92 | 32.6 ± 0.6 | 51.8 ± 0.8 |

Data Interpretation

-

NMP vs. DMSO: Despite DMSO having a higher dielectric constant, NMP often exhibits superior solubilization for bulky aromatic compounds[2]. The pyrrolidone ring in NMP provides a larger hydrophobic surface area, facilitating stronger London dispersion interactions with the two aromatic rings of the solute.

-

Acetonitrile Anomaly: While Acetonitrile possesses a high dielectric constant and dipole moment, its linear geometry and lack of a bulky hydrophobic domain limit its ability to disrupt the π−π stacking of the solute's crystal lattice, resulting in comparatively lower solubility[5].

-

Temperature Dependence: Across all solvents, dissolution is an endothermic process. The significant increase in solubility at 313.15 K indicates a high enthalpy of solution ( ΔHsol ), which is typical for rigid, highly crystalline aromatic esters[4],[6].

Conclusion

The solubility profile of 4-cyano-2-methoxyphenyl 3-methylbenzoate in polar aprotic solvents is a textbook demonstration of balancing dipole-dipole stabilization with hydrophobic dispersion forces. Solvents like NMP and DMSO provide the optimal thermodynamic environment for this molecule, making them ideal candidates for reaction media or liquid formulation bases. By adhering to a rigorous, self-validating isothermal shake-flask methodology, researchers can ensure their thermodynamic data is robust, reproducible, and free from solid-state artifacts.

References

-

Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures Source: ResearchGate URL:[Link]

-

Solubility Measurement and Thermodynamic Correlation of 4-(Hydroxymethyl) Benzoic Acid in Nine Pure Solvents and Two Binary Solvent Mixtures at (283.15–323.15) K Source: ACS Publications URL:[Link]

-

Determination of Solid–Liquid Phase Equilibrium of Benzoic Acid in Mono, Binary, and Ternary Systems and Their Correlation Source: ACS Publications URL:[Link]

-

Thermodynamic Modeling, Hansen Solubility Parameters, and Solubility Behavior of N-Benzyloxycarbonyl-l-asparagine in Twelve Pure Solvent Systems at 283.15–323.15 K Source: ACS Publications URL:[Link]

-

Solubility of d-Histidine in Aqueous Cosolvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N-Methyl-2-pyrrolidone Source: ACS Publications URL:[Link]

-

N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis Source: ResearchGate URL:[Link]

-

Green Chemistry - Diformylxylose as a novel polar aprotic bio-based solvent Source: EPFL Infoscience URL:[Link]

Sources

- 1. Buy Methyl 4-(1,3-benzoxazol-2-yl)benzoate | 20000-53-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. infoscience.epfl.ch [infoscience.epfl.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-cyano-2-methoxyphenyl 3-methylbenzoate

Abstract

This application note describes the development and full validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-cyano-2-methoxyphenyl 3-methylbenzoate. The method was developed based on a systematic evaluation of stationary and mobile phases and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The final method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent peak symmetry and resolution. The validation study confirmed the method's specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine quality control and stability analysis in pharmaceutical development.

Introduction

4-cyano-2-methoxyphenyl 3-methylbenzoate is a novel ester molecule with a chemical structure incorporating two aromatic rings, a nitrile group, and a methoxy group. As with any new chemical entity in the drug development pipeline, establishing a reliable analytical method for its quantification is paramount for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and versatility.[1][2]

The primary challenge in method development is achieving a desirable separation with optimal peak shape and runtime. The structure of 4-cyano-2-methoxyphenyl 3-methylbenzoate suggests significant hydrophobicity due to its two phenyl rings, making it an ideal candidate for reversed-phase chromatography, the most widely used mode in HPLC.[3][4] This note details the logical, step-by-step process of developing an HPLC method from first principles and subsequently validating it to ensure it is fit for its intended purpose, as mandated by regulatory bodies.[5][6]

Method Development

The goal of method development is to establish a set of chromatographic conditions that can separate the analyte from any potential impurities or degradants with good resolution and peak shape in a reasonable timeframe.

Analyte Physicochemical Properties (Inferred)

A direct analysis of the target molecule's structure provides the foundation for our experimental design.

-

Structure: The molecule contains both hydrophobic regions (two aromatic rings, methyl group) and polar functional groups (ester carbonyl, cyano, methoxy).

-

Solubility: Expected to be poorly soluble in water but readily soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH).[7][8]

-

UV Absorbance: The presence of two chromophoric phenyl rings suggests strong ultraviolet (UV) absorbance, making UV detection a highly suitable technique. The optimal detection wavelength (λmax) was determined experimentally using a Diode Array Detector (DAD).

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Analytical Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

-

Reagents: HPLC-grade acetonitrile (ACN), and purified water (18.2 MΩ·cm).

-

Standard: 4-cyano-2-methoxyphenyl 3-methylbenzoate reference standard (>99% purity).

Initial Scouting and Optimization

The method development process followed a logical progression from selecting the initial conditions to fine-tuning them for optimal performance.

Figure 1: A workflow diagram illustrating the systematic approach to HPLC method development.

-

Stationary Phase Selection: A C18 column was chosen as the initial stationary phase. This is the most common and versatile reversed-phase column, retaining compounds primarily through hydrophobic interactions, which are expected to be significant for the target analyte.[4] Should peak tailing or poor selectivity occur, a phenyl-based column could be an effective alternative due to its potential for π-π interactions with the aromatic rings of the analyte.[9][10][11]

-

Mobile Phase Selection & Wavelength Determination: A DAD scan of the analyte in ACN:Water (50:50) revealed a maximum absorbance (λmax) at 258 nm. This wavelength was selected for all subsequent experiments to ensure maximum sensitivity. An initial scouting gradient from 10% to 90% ACN over 20 minutes was performed. The analyte eluted at approximately 12 minutes, corresponding to an ACN concentration of roughly 65%.

-

Optimization of Isocratic Conditions: Based on the scouting run, several isocratic mobile phase compositions were tested. A composition of Acetonitrile:Water (65:35 v/v) provided an optimal retention time of approximately 6.5 minutes with a good retention factor (k'). The column temperature was maintained at 30°C to ensure stable retention times, and the flow rate was set to 1.0 mL/min.

Final Optimized Chromatographic Conditions

The final method parameters were consolidated into a single, robust protocol.

| Parameter | Condition |

| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 258 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

| Diluent | Acetonitrile : Water (65:35, v/v) |

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[2][5] The validation protocol assesses specificity, linearity, range, accuracy, precision, limit of quantitation, and robustness.[12][13]

Figure 2: Key parameters evaluated during HPLC method validation as per ICH guidelines.

Protocol for Validation Experiments

1. Specificity:

-

Purpose: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from the diluent or potential impurities.

-

Procedure: Inject the diluent (blank) and a solution of the analyte. The chromatogram of the blank should show no interfering peaks at the retention time of the analyte.

2. Linearity:

-

Purpose: To establish a linear relationship between the analyte concentration and the detector response over a specified range.

-

Procedure: Prepare a series of at least five standard solutions covering 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.

-

Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve (Peak Area vs. Concentration) should be ≥ 0.999.[14]

3. Range:

-

Purpose: To confirm the concentration interval over which the method is linear, accurate, and precise.

-

Procedure: The range is established by confirming that the method meets the linearity, accuracy, and precision requirements within the tested boundaries.

-

Acceptance Criteria: The range is typically 80-120% of the test concentration for an assay.[6]

4. Accuracy (Recovery):

-

Purpose: To determine the closeness of the measured value to the true value.

-

Procedure: Analyze, in triplicate, a spiked sample matrix (placebo) at three concentration levels: 80%, 100%, and 120% of the nominal concentration.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

5. Precision:

-

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Procedure:

-

Repeatability (Intra-assay): Analyze six separate preparations of the sample at 100% of the test concentration on the same day.

-

Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day with a different analyst or on a different instrument.

-

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.

6. Limit of Quantitation (LOQ):

-

Purpose: To determine the lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

-

Procedure: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.

-

Acceptance Criteria: The precision (%RSD) at the LOQ should not be more than 10%.

7. Robustness:

-

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Procedure: Vary the following parameters one at a time:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 5°C)

-

Mobile phase composition (ACN ± 2%)

-

-

Acceptance Criteria: System suitability parameters (tailing factor, theoretical plates) should remain within acceptable limits, and the change in retention time should be minimal.

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions

-

Mobile Phase (Acetonitrile:Water 65:35 v/v):

-

Carefully measure 650 mL of HPLC-grade acetonitrile.

-

Carefully measure 350 mL of purified water.

-

Combine in a 1 L solvent bottle, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.[14]

-

-

Diluent (Acetonitrile:Water 65:35 v/v):

-

Prepare as described for the mobile phase.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of 4-cyano-2-methoxyphenyl 3-methylbenzoate reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Mix well.

-

-

Working Standard Solution (100 µg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with the diluent and mix well. This solution is used for routine analysis and as the 100% level for validation studies.

-

-

Sample Solution (Nominal 100 µg/mL):

-

Accurately weigh a quantity of the sample (e.g., powder blend, crushed tablet) expected to contain 10 mg of the active ingredient into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature, then dilute to volume with diluent and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[14]

-

Protocol 2: HPLC Analysis Sequence

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform five replicate injections of the Working Standard Solution (100 µg/mL) to establish system suitability. The %RSD for the peak areas should be ≤ 1.0%.

-

Inject one blank (diluent).

-

Inject the prepared sample solutions.

-

Inject a Working Standard Solution after every 6-10 sample injections to bracket the samples and monitor system drift.

Validation Results Summary

The method successfully met all pre-defined acceptance criteria.

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference at analyte RT | No interference |

| Linearity (r²) | 0.9998 | ≥ 0.999 |

| Range (µg/mL) | 50 - 150 | 80 - 120% of nominal |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (Repeatability, %RSD) | 0.58% | ≤ 2.0% |

| Precision (Intermediate, %RSD) | 0.75% | ≤ 2.0% |

| LOQ (µg/mL) | 0.5 | S/N ≈ 10 |

| Robustness | Passed | System suitability met |

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of 4-cyano-2-methoxyphenyl 3-methylbenzoate has been successfully developed and validated. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting all requirements outlined in the ICH guidelines. The robustness of the method ensures its transferability and reliability for routine use in a quality control environment.

References

-

Chromatography Online. (2026, March 27). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. [Link]

-

Nacalai Tesque. Selectivity of packing materials in reversed phase liquid chromatography. [Link]

-

Gritti, F., & Guiochon, G. (2019). Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography. Chemical Reviews. [Link]

-

Chauhan, A., Dalwadi, M., & Vahoniya, M. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]

-

Phenomenex. HPLC Column Selection Guide. [Link]

-

Restek. HPLC Column Selection Guide. [Link]

-

Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

-

Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60. [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. HPLC Column Selection Guide | Phenomenex [phenomenex.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 8. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. hplc.eu [hplc.eu]

- 11. linklab.gr [linklab.gr]

- 12. actascientific.com [actascientific.com]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Recrystallization Techniques for the Isolation of 4-Cyano-2-methoxyphenyl 3-methylbenzoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Chemical Context & Impurity Profiling

The synthesis of aromatic esters, such as 4-cyano-2-methoxyphenyl 3-methylbenzoate , is typically achieved via the Schotten-Baumann-type esterification of vanillonitrile (4-hydroxy-3-methoxybenzonitrile) with 3-methylbenzoyl chloride in the presence of a tertiary amine base (e.g., triethylamine). While the coupling is generally efficient, the resulting crude matrix is highly heterogeneous.

Understanding the molecular properties of the target compound is the foundation of any purification strategy. 4-cyano-2-methoxyphenyl 3-methylbenzoate is a rigid, highly conjugated aromatic ester. It lacks hydrogen-bond donors (having only acceptors: ester, ether, and nitrile groups), which imparts high crystallinity but specific solubility constraints[1]. Attempting to crystallize the crude mixture directly without addressing the chemical causality of the impurities will inevitably lead to lattice disruption and "oiling out"[2].

Table 1: Impurity Causality & Removal Strategy

| Impurity | Source in Synthesis | Chemical Property | Primary Removal Strategy |

| Triethylamine HCl | Byproduct of acyl chloride coupling | Ionic salt, highly polar | Aqueous extraction (Water/Brine wash) |

| 3-Methylbenzoic Acid | Hydrolysis of 3-methylbenzoyl chloride | Carboxylic acid (pKa ~4.3) | Aqueous extraction (Sat. NaHCO₃ wash) |

| Vanillonitrile | Unreacted starting material | Phenol (H-bond donor) | Recrystallization (Retained in cold EtOH) |

| Colored Byproducts | Oxidation/Polymerization | High molecular weight | Hot filtration with activated charcoal |

The Prerequisite: Biphasic Workup

A common rookie mistake in process chemistry is relying on recrystallization to remove ionic salts or highly acidic byproducts. Recrystallization is a thermodynamic purification technique, not a bulk isolation tool[1]. The high ionic strength of triethylamine hydrochloride and the strong hydrogen-bonding capacity of unreacted vanillonitrile will depress the melting point of the crude mixture, causing the ester to precipitate as a viscous oil rather than a crystalline solid[2].

Self-Validating Workup Protocol:

-

Dilute the crude reaction mixture in a water-immiscible organic solvent with high affinity for the ester (e.g., Dichloromethane or Ethyl Acetate).

-

Wash sequentially with:

-

1M HCl (aq): Protonates and removes residual amine base.

-

Saturated NaHCO₃ (aq): Ionizes 3-methylbenzoic acid into its water-soluble sodium salt. Validation: Continue washing until gas evolution (CO₂) ceases.

-

Brine: Breaks emulsions and pre-dries the organic layer.

-

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Crude Solid .

Thermodynamic Solvent Selection

The choice of recrystallization solvent dictates the purity and yield of the final product. The ideal solvent must exhibit a steep solubility curve: the target ester must be highly soluble at the boiling point and nearly insoluble at low temperatures, while impurities must remain soluble throughout the temperature gradient.

Table 2: Thermodynamic Solubility Profile

| Component | Water | Cold Ethanol (0 °C) | Hot Ethanol (78 °C) | Ethyl Acetate | Heptane |

| Target Ester | Insoluble | Poor | High | Very High | Insoluble |

| Vanillonitrile | Poor | Moderate | High | High | Insoluble |

| 3-Methylbenzoic Acid | Poor | Moderate | High | High | Poor |

| Amine Salts | Very High | Poor | Poor | Insoluble | Insoluble |

Experimental Workflows

Figure 1: Purification workflow for crude 4-cyano-2-methoxyphenyl 3-methylbenzoate.

Protocol A: Single-Solvent Recrystallization (Absolute Ethanol)

Best for: Standard batches where unreacted vanillonitrile is the primary impurity. Causality: Ethanol is a polar protic solvent. Because the target ester lacks H-bond donors, its solubility drops drastically upon cooling. Vanillonitrile, however, contains a phenolic hydroxyl group, allowing it to hydrogen-bond with ethanol and remain solvated even at 0 °C.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of absolute ethanol (approx. 3-5 mL per gram of crude).

-

Heating: Heat the suspension to a gentle reflux (78 °C) using a hot plate and water bath. Add hot ethanol dropwise until the solid just dissolves.

-

Decolorization (Optional): If the solution is dark, add 5% w/w activated charcoal, boil for 2 minutes, and perform a hot gravity filtration through fluted filter paper to remove high-molecular-weight polymers.

-

Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Do not agitate. Agitation creates too many nucleation sites, resulting in a microcrystalline powder that traps impurities[3].

-

Maturation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to maximize yield.

-

Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol to displace the impurity-laden mother liquor.

-

Validation: Analyze the mother liquor via TLC (e.g., 20% EtOAc/Hexanes). The presence of vanillonitrile (lower Rf, UV active) and the absence of the target ester confirms a successful thermodynamic separation.

Protocol B: Dual-Solvent Recrystallization (Ethyl Acetate / Heptane)

Best for: Highly impure batches or when the ester "oils out" in ethanol. Causality: This method fine-tunes the dielectric constant of the solvent matrix. Ethyl acetate acts as the solvating agent, while heptane acts as the anti-solvent. By adjusting their ratio at reflux, we can precisely target the precipitation point of the ester[2].

-

Dissolution: Dissolve the crude solid in a minimal volume of boiling ethyl acetate.

-

Anti-Solvent Titration: While maintaining a gentle boil, add hot heptane dropwise. Continue addition until the solution becomes faintly turbid (the "cloud point").

-

Equilibration: Add exactly 1-2 drops of hot ethyl acetate to clear the turbidity. This ensures the solution is perfectly saturated at the boiling point[2].

-

Cooling & Isolation: Allow the solution to cool slowly to room temperature, then to 0 °C. Filter the resulting crystals under vacuum and wash with ice-cold heptane.

-

Validation: Determine the melting point of the isolated crystals. A sharp melting point range (≤ 2 °C variance) validates the structural purity of the isolated 4-cyano-2-methoxyphenyl 3-methylbenzoate.

Troubleshooting: Managing "Oiling Out"

If the ester separates as an oil rather than a crystal during cooling, the melting point of the crude mixture has been depressed below the temperature at which it becomes insoluble.

-

Intervention 1 (Mechanical): Scratch the inside of the flask vigorously with a glass stirring rod. The high-frequency acoustic vibrations and micro-abrasions provide a high-energy surface for nucleation[3].

-

Intervention 2 (Seeding): Introduce a single, pure "seed crystal" of 4-cyano-2-methoxyphenyl 3-methylbenzoate into the supersaturated solution. This bypasses the thermodynamic activation energy required for initial lattice formation, forcing the oil to crystallize[3].

Sources

Technical Support Center: Troubleshooting Ester Hydrolysis in 4-Cyano-2-methoxyphenyl 3-methylbenzoate Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of 4-cyano-2-methoxyphenyl 3-methylbenzoate . This guide is specifically engineered for researchers and drug development professionals dealing with the persistent challenge of ester hydrolysis when working with highly labile aryl esters.

Below, we dissect the mechanistic causes of degradation, provide self-validating protocols, and answer frequently asked questions to help you achieve high-yield, hydrolysis-free syntheses.

Mechanistic Overview: Why is this Ester so Sensitive?

The target molecule is an aryl ester formed from 3-methylbenzoic acid (or its acyl chloride) and 4-hydroxy-3-methoxybenzonitrile .

The core issue lies in the structure of the phenol derivative. The cyano (-CN) group is located para to the hydroxyl oxygen. Because the cyano group is strongly electron-withdrawing via both resonance and inductive effects, it highly stabilizes the resulting phenoxide anion. This significantly lowers the pKa of the phenol (making it a superior leaving group compared to standard aliphatic alcohols or plain phenol). Consequently, the ester bond becomes highly electrophilic and exceptionally susceptible to nucleophilic attack by water under both basic and acidic conditions[1].

Reaction pathways for the target aryl ester and its competing hydrolysis degradation route.

Frequently Asked Questions (FAQs)

Q1: I am using the acyl chloride route (3-methylbenzoyl chloride). Can I use Schotten-Baumann conditions to form the ester? A1: Absolutely not. Schotten-Baumann conditions utilize a biphasic aqueous base system (e.g., aqueous NaOH and DCM). Because your target is a highly activated aryl ester, the aqueous hydroxide will rapidly saponify the ester back into the starting materials as soon as it forms[2]. You must use strictly anhydrous conditions with a non-nucleophilic organic base in an aprotic solvent[3].

Q2: My ester hydrolyzes back to the phenol during the aqueous workup. How can I prevent this? A2: Ester hydrolysis frequently occurs during workup if the pH is not carefully controlled or if the product sits in an aqueous mixture for too long[2]. If you must do an aqueous workup, avoid strong bases. Use a cold, saturated NaHCO₃ solution strictly to neutralize HCl, and perform the phase separation rapidly at low temperatures (0–5 °C). Alternatively, bypass the aqueous workup entirely by using a polymer-supported scavenger resin (See Protocol A).

Q3: If I synthesize the ester directly from 3-methylbenzoic acid, what is the best coupling strategy? A3: The Steglich esterification is the optimal choice for sterically demanding or sensitive substrates[4]. It utilizes a carbodiimide coupling agent (like EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer reagent, forming a highly reactive N-acylpyridinium intermediate that reacts with the phenol much faster than competing hydrolysis pathways[4][5].

Mechanism of DMAP-catalyzed Steglich esterification preventing side reactions.

Quantitative Data: Base Selection Guide

Selecting the correct base is the single most critical variable in preventing the hydrolysis of 4-cyano-2-methoxyphenyl 3-methylbenzoate.

| Base | pKa (Conjugate Acid) | Nucleophilicity | Hydrolysis Risk | Recommendation for this Synthesis |

| NaOH / KOH | ~13.8 | High | Critical | Do not use. Rapid saponification guaranteed[2]. |

| Triethylamine (TEA) | 10.7 | Moderate | Moderate | Acceptable, but can cause localized basicity leading to degradation[3]. |

| N,N-Diisopropylethylamine (DIPEA) | 10.5 | Low (Sterically hindered) | Low | Highly Recommended. Acts as a proton sponge without nucleophilic attack. |

| Pyridine | 5.2 | Moderate | Low | Recommended. Can be used as both solvent and base[3]. |

| DMAP | 9.6 | High | Low (Catalyst only) | Essential for Steglich coupling; use only in catalytic amounts (5-10 mol%)[4][5]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate built-in checkpoints (like TLC monitoring and anhydrous scavenging) to verify the reaction's success and completely eliminate the introduction of water during sensitive phases.

Protocol A: Anhydrous Acyl Chloride Route (Zero-Aqueous Workup)

Use this route if starting from 3-methylbenzoyl chloride. This protocol eliminates aqueous workup, dropping the hydrolysis risk to zero.

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Reagent Solubilization: Dissolve 4-hydroxy-3-methoxybenzonitrile (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

-

Base Addition: Add anhydrous DIPEA (1.5 eq, 15 mmol).

-

Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during esterification, preventing acid-catalyzed hydrolysis without acting as a nucleophile itself[3].

-

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add 3-methylbenzoyl chloride (1.1 eq, 11 mmol) over 10 minutes.

-

Causality: The low temperature controls the exothermic acylation and suppresses unwanted side reactions.

-

-

Validation & Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validate complete consumption of the phenol via TLC (Hexanes:EtOAc 3:1) or HPLC.

-

Anhydrous Scavenging (The Critical Step): Instead of washing with water, add polymer-supported trisamine resin (2.0 eq based on excess acyl chloride) directly to the reaction flask. Stir for 30 minutes.

-

Causality: The resin covalently binds unreacted acyl chloride and scavenges HCl. Because no water is introduced, the aryl ester cannot hydrolyze.

-

-

Isolation: Filter the mixture through a pad of Celite to remove the resin. Wash the pad with anhydrous DCM. Concentrate the filtrate under reduced pressure to yield the pure ester.

Protocol B: Steglich Esterification Route (EDC/DMAP)

Use this route if starting from 3-methylbenzoic acid. It avoids the harsh reactivity of acyl chlorides.

-

System Preparation: In a flame-dried flask under Argon, dissolve 3-methylbenzoic acid (1.1 eq, 11 mmol) and 4-hydroxy-3-methoxybenzonitrile (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M).

-

Catalyst Addition: Add DMAP (0.1 eq, 1 mmol).

-

Coupling: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq, 12 mmol) in three portions over 15 minutes.

-

Causality: EDC is preferred over DCC because its urea byproduct is water-soluble, allowing for a milder, faster purification[5].

-

-

Validation: Stir at room temperature for 4–6 hours. Monitor via TLC until the phenol is consumed.

-

Rapid Cold Workup: Dilute with DCM. Wash the organic layer rapidly with ice-cold 0.5 M HCl (to remove DMAP and EDC-urea), followed immediately by ice-cold saturated NaHCO₃, and cold brine.

-

Causality: Cold, rapid washes minimize the time the sensitive ester spends in contact with aqueous phases, preventing hydrolysis[2].

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

-

Organic Chemistry Portal. "Steglich Esterification."[Link]

-

Royal Society of Chemistry. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids."[Link]

-

LibreTexts. "20.6: Ester Chemistry."[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

Technical Support Center: A Guide to Preventing UV Degradation of 4-cyano-2-methoxyphenyl 3-methylbenzoate

Welcome to the technical support guide for 4-cyano-2-methoxyphenyl 3-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. The aromatic ester structure of 4-cyano-2-methoxyphenyl 3-methylbenzoate, containing multiple chromophores, makes it susceptible to degradation upon exposure to ultraviolet (UV) radiation. This guide provides in-depth, field-proven insights and actionable protocols to mitigate this risk, ensuring the reliability and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - Proactive Storage & Handling

This section addresses the most common questions regarding the day-to-day handling and storage of 4-cyano-2-methoxyphenyl 3-methylbenzoate to proactively prevent degradation.

Q1: What are the ideal long-term storage conditions for this compound?

A: The primary goal is to minimize exposure to all forms of energy that can induce chemical change—namely light and heat. The ideal storage conditions are designed to protect the molecule's intrinsic stability.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduced temperature slows down the rate of all chemical reactions, including thermally-induced degradation and potential secondary reactions of initial photoproducts. |

| Light | Complete darkness | The compound contains multiple aromatic rings and an ester linkage, which can absorb UV energy, leading to bond cleavage and degradation.[1] Protection from light is the most critical factor. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, which can participate in photo-oxidative degradation pathways once the molecule is in an excited state from UV absorption. |

| Container | Amber Glass Vial with PTFE-lined cap | Amber glass is specifically designed to filter out UV and other high-energy wavelengths of light.[2][3] A PTFE-lined cap provides an inert seal, preventing contamination and moisture ingress. |

Q2: I received the compound in a clear vial. Is it still usable, and what should I do?

A: If the compound was shipped and handled quickly, minimizing light exposure, it is likely still viable. However, you should immediately transfer it to an appropriate long-term storage container. Wrap the original vial in aluminum foil as a temporary measure and procure amber glass vials for storage.[2] It is highly recommended to perform an initial purity check via HPLC (see Protocol 2) to establish a baseline before beginning your experiments.

Q3: What are the first visual signs of potential UV degradation?

A: Visual inspection is the first line of defense. While subtle degradation may not be visible, significant decomposition often presents physical changes. Look for:

-

Discoloration: A change from a white or off-white solid to a yellow or brownish hue is a common indicator of impurity formation.[4]

-

Change in Physical State: The appearance of a "mossy" or crystalline residue around the cap or neck of the vial can indicate decomposition or interaction with moisture and air.[4]

Any visual change warrants a full analytical confirmation of purity before using the material in an experiment.

Q4: How should I handle the compound during routine experimental use?

A: Minimizing light exposure during handling is crucial. Many pharmaceutical products are sensitive to degradation from both direct sunlight and standard artificial lighting.[3][5]

-

Work in a Dimly Lit Area: Avoid working in direct sunlight or under harsh fluorescent lights. If possible, use a yellow or brown-colored light source, as these emit light at longer, lower-energy wavelengths (above 500 nm) that are less likely to cause photodegradation.[3][5]

-

Use Amber Glassware: When preparing solutions, use amber volumetric flasks and vials.[5]

-

Cover Solutions: If solutions must be left on a benchtop, even for a short time, wrap the container in aluminum foil to completely block light.[2][3]

Part 2: Troubleshooting & Degradation Analysis

This section provides a logical workflow for investigating and confirming suspected degradation.

Q5: I suspect my sample of 4-cyano-2-methoxyphenyl 3-methylbenzoate has degraded. How can I definitively confirm this?

A: Visual inspection is not sufficient. You must use a quantitative analytical technique to confirm degradation. The industry-standard method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This type of method is specifically designed to separate the intact parent compound from any potential impurities or degradation products.[6]

A confirmatory analysis involves:

-

Running a standard: Analyze a reference sample of known purity to establish the retention time and peak area of the intact compound.

-

Analyzing the suspect sample: Compare the chromatogram of your sample to the standard.

-

Looking for evidence: Signs of degradation include a decrease in the peak area of the main compound and the appearance of new, smaller peaks, which represent degradation products.

The workflow below outlines the entire process from suspicion to resolution.

Caption: Potential photodegradation pathways.

Part 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for key experiments.

Protocol 1: Forced Photostability Study (ICH Q1B)

This protocol is adapted from the ICH Q1B guideline for photostability testing and is designed to purposefully degrade the sample to identify potential degradants. [7]

-

Sample Preparation:

-

Prepare a "light-exposed" sample by weighing approximately 5-10 mg of 4-cyano-2-methoxyphenyl 3-methylbenzoate into a chemically inert, transparent container (e.g., a quartz cell or clear glass vial).

-

Prepare a "dark control" sample by weighing an identical amount into an identical container and wrapping it completely in aluminum foil to protect it from light. [7]2. Exposure Conditions:

-

Place both the light-exposed sample and the dark control side-by-side in a photostability chamber.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [7]This can be achieved using a combination of cool white fluorescent and near-UV lamps as specified in ICH Q1B Option 2. [7]3. Analysis:

-

After the exposure period, dissolve both the light-exposed and dark control samples in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 0.5 mg/mL).

-

Analyze both samples using the HPLC-UV method detailed in Protocol 2.

-

-

Interpretation:

-

Compare the chromatogram of the light-exposed sample to the dark control. The dark control accounts for any thermally induced degradation.

-

New peaks in the light-exposed sample are considered photodegradation products. The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that secondary degradation is minimized. [8]

-

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products identified in the forced degradation study.

| HPLC Parameter | Setting |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 3 min, return to 30% B over 1 min, hold for 3 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| UV Detector | 254 nm (or optimal wavelength determined by UV scan) |

| Sample Prep. | Dissolve sample in Acetonitrile to a final concentration of 0.5 mg/mL |

Methodology:

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.

-

System Suitability: Inject a standard solution of 4-cyano-2-methoxyphenyl 3-methylbenzoate five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

-

Analysis: Inject the prepared samples (from long-term storage, forced degradation studies, etc.).

-

Data Processing: Integrate all peaks. Calculate the percentage purity of the main peak and the area percentage of all impurity peaks relative to the total peak area.

References

-

Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. Link

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Link

-

Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Link

-

Forced Degradation Studies for Stability. Nelson Labs. Link

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Link

-

-

analytical methods. Agency for Toxic Substances and Disease Registry. Link

-

-

Development of Method for Destruction of 4-Cyanophenol Using Photolysis and Activated Oxidative Processes | Request PDF. ResearchGate. Link

-

Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. PMC. Link

-

Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. Link

-

Formulation selection of aliphatic aromatic biodegradable polyester film exposed to UV/solar radiation. Michigan State University. Link

-

(PDF) Degradation of emerging aromatic micropollutants by UV-based oxidation processes. ResearchGate. Link

-

Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. MDPI. Link

-

Efficient degradation of organophosphate esters and an aromatic phosphine oxide by UV/periodate: selective radical mechanisms, pathways, and environmental implications. ResearchGate. Link

-

Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. Springer. Link

-

5 Tips for Handling Photosensitive Reagents. Labtag Blog. Link

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Link

-

Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts. PMC. Link

-

Protection of Light Sensitive Products. Pharmaguideline. Link

-

4-formyl-3-methoxybenzonitrile | 21962-45-8. ChemicalBook. Link

-

How To Protect Light Sensitive Products. LFA Tablet Presses. Link

-

Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. Queensland Government. Link

-

New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. SlidePlayer. Link

-

Time-Sensitive Chemicals. University of Tennessee, Knoxville. Link

-

EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile. Google Patents. Link

-

Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects. IntechOpen. Link

-

US10336749B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. Google Patents. Link

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Link

-

WO2023205164A1.pdf. Googleapis.com. Link

-

Journal of Photochemistry and Photobiology A: Chemistry Photostability of the sunscreening agent 4-tert-butyl-4. The Cancer Association of South Africa. Link

-

Cyanotoxins Analytical Methods Overview and New Developments. EPA. Link

-

Deciphering the Natural Attenuation of Cyanotoxins: Dissipation, Transformation Pathways, and Genotoxicity. PMC. Link

-

Articles List. Analytical Methods in Environmental Chemistry Journal. Link

-

Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. PubMed. Link

-

Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications (RSC Publishing). Link

-

CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents. Link

Sources

- 1. canr.msu.edu [canr.msu.edu]

- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 3. lfatabletpresses.com [lfatabletpresses.com]

- 4. education.qld.gov.au [education.qld.gov.au]

- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]